



# Revolutionizing Drug Discovery: Chemoproteomic Profiling with the EN1441Alkyne Probe

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Compound of Interest		
Compound Name:	EN1441	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction:

The landscape of drug discovery is continually evolving, with a pressing need for innovative tools to identify and validate novel therapeutic targets. Chemoproteomic profiling has emerged as a powerful strategy to globally map protein-ligand interactions within their native cellular context. The **EN1441**-alkyne probe, a functionalized covalent ligand, offers a robust method for identifying the cellular targets of the **EN1441** compound, a degrader of the Androgen Receptor (AR) and its splice variant AR-V7, which are key drivers in androgen-independent prostate cancer. This document provides detailed application notes and experimental protocols for utilizing the **EN1441**-alkyne probe in chemoproteomic workflows, aimed at researchers, scientists, and drug development professionals.

#### **Principle of the Method**

The **EN1441**-alkyne probe is a derivative of the **EN1441** compound, featuring a terminal alkyne group. This alkyne serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The workflow involves treating live cells with the **EN1441**-alkyne probe, which covalently binds to its protein targets. Following cell lysis, an azide-functionalized reporter tag, such as biotin-azide, is "clicked" onto the alkyne-



modified proteins. These tagged proteins can then be enriched, typically using streptavidin beads, and subsequently identified and quantified by mass spectrometry-based proteomics. This approach enables the precise identification of direct protein targets of the parent compound.

#### **Applications**

- Target Identification and Validation: Elucidate the direct binding partners of EN1441 and similar covalent compounds within the cellular proteome.
- Selectivity Profiling: Assess the proteome-wide selectivity of covalent ligands to identify potential off-target effects.[1][2]
- Drug Discovery and Development: Facilitate the development of more potent and selective drug candidates by understanding their molecular interactions.
- Understanding Disease Mechanisms: Investigate the role of specific protein targets in disease pathways, such as the role of AR and AR-V7 in prostate cancer.[1][2][3][4][5]

#### **Quantitative Data Summary**

The following tables summarize the quantitative proteomic data from a study utilizing the **EN1441**-alkyne probe in 22Rv1 prostate cancer cells.[1]

Table 1: Enrichment of Androgen Receptor (AR) and AR-V7

Protein	Enrichment Ratio (EN1441- alkyne vs. Vehicle)	p-value
AR/AR-V7	2.9	<0.05

Table 2: Significantly Enriched Off-Target Proteins

Total Proteins Quantified	Significantly Enriched Off-Targets (>1.5 log2 fold change, p<0.02)
1830	110



Note: For a complete list of enriched proteins, refer to the supplementary materials of the original publication.[1]

#### **Experimental Protocols**

## Protocol 1: Cell Culture and Treatment with EN1441-Alkyne Probe

- Cell Culture: Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Proteasome Inhibition (Optional): To prevent the degradation of target proteins and allow for their accumulation, pre-treat the cells with a proteasome inhibitor such as bortezomib (BTZ) at a final concentration of 1 μM for 1 hour.[1]
- Probe Treatment: Treat the cells with the EN1441-alkyne probe at a final concentration of 5 μM for 4.5 hours. A vehicle control (e.g., DMSO) should be run in parallel.[1]

#### **Protocol 2: Cell Lysis and Protein Extraction**

- Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A common lysis buffer for proteomics applications is 0.1%-0.25% w/v Rapigest SF in 50 mM Ammonium Bicarbonate.[6]
- Sonication: To ensure complete lysis, sonicate the samples on ice. Use 3 cycles of 15 seconds on and 5 seconds off at 20% power.
- Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).



### Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol is adapted for protein labeling in cell lysates.

- Prepare Click Chemistry Reagents:
  - Azide-functionalized biotin handle (e.g., Biotin-PEG3-Azide): Prepare a 10 mM stock solution in DMSO.
  - Copper(II) sulfate (CuSO4): Prepare a 20 mM stock solution in water.
  - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. This ligand stabilizes the Cu(I) ion.
  - Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water. This is the reducing agent to generate Cu(I) from CuSO4.
  - Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in water. This can help prevent damage to biomolecules from reactive oxygen species.[7]
- Reaction Setup (per sample):
  - In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 1 mg).
  - $\circ$  Add the azide-biotin handle to a final concentration of 100  $\mu$ M.
  - Add a pre-mixed solution of CuSO4 and THPTA. The final concentrations should be 0.1 mM CuSO4 and 0.5 mM THPTA (5:1 ligand to copper ratio).[7]
  - Add aminoguanidine to a final concentration of 5 mM.[7]
- Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
- Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.

#### **Protocol 4: Enrichment of Biotinylated Proteins**



- Bead Preparation: Use streptavidin-coated magnetic beads. Wash the beads three times with the lysis buffer.
- Protein Binding: Add the click-reacted lysate to the washed beads and incubate for 1-2 hours at 4°C with rotation to allow for the binding of biotinylated proteins.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes:
  - Three washes with lysis buffer.
  - Three washes with high-salt buffer (e.g., 1 M NaCl in PBS).
  - Three washes with PBS.
- Elution (On-Bead Digestion): For mass spectrometry analysis, it is common to perform onbead digestion of the enriched proteins.
  - Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
  - Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
  - Alkylate with iodoacetamide (20 mM) for 30 minutes at room temperature in the dark.
  - Add trypsin (e.g., 1 μg) and incubate overnight at 37°C.

### Protocol 5: Sample Preparation for TMT-based Quantitative Proteomics

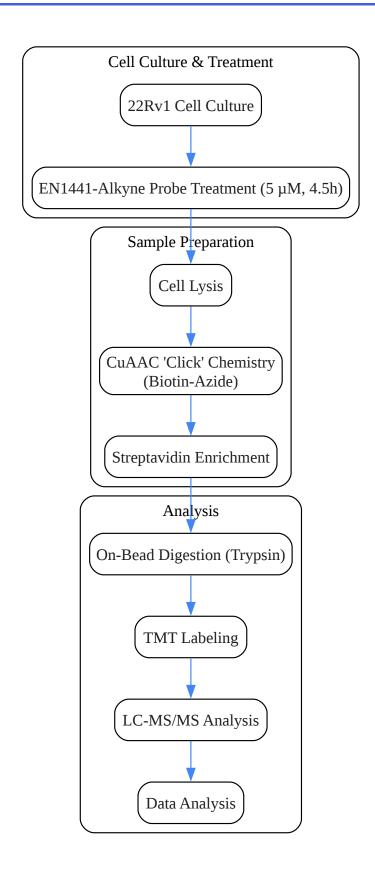
- Peptide Collection: After on-bead digestion, collect the supernatant containing the digested peptides.
- Desalting: Desalt the peptides using a C18 StageTip or equivalent.
- TMT Labeling:
  - Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB).



- Add the appropriate Tandem Mass Tag (TMT) reagent to each sample according to the manufacturer's protocol. Typically, 41 μL of TMT label reagent is added to 100 μL of sample.[8]
- Incubate for 1 hour at room temperature.
- Quenching: Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.[8]
- Sample Pooling: Combine the TMT-labeled samples in a 1:1 ratio.
- Final Desalting: Desalt the pooled sample using a C18 StageTip.
- Mass Spectrometry Analysis: Analyze the prepared peptides by LC-MS/MS.

#### **Visualizations**

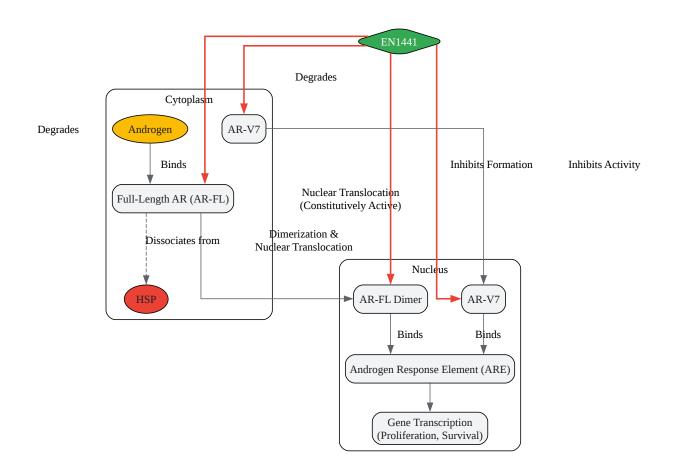




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Caption: Experimental workflow for chemoproteomic profiling using the **EN1441**-alkyne probe.





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Caption: **EN1441** inhibits both full-length AR and AR-V7 signaling pathways.

#### Conclusion



The **EN1441**-alkyne probe is a valuable tool for chemoproteomic profiling, enabling the identification and characterization of covalent ligand targets in a cellular context. The detailed protocols provided herein offer a comprehensive guide for researchers to implement this technology in their own laboratories. By elucidating the molecular targets of compounds like **EN1441**, this approach will continue to be instrumental in advancing our understanding of disease biology and accelerating the development of novel therapeutics.

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